molecular formula C23H27N3O4S B1682432 托米格韦 CAS No. 233254-24-5

托米格韦

货号 B1682432
CAS 编号: 233254-24-5
分子量: 441.5 g/mol
InChI 键: OSQAKHSYTKBSPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tomeglovir is a small molecule drug that targets DNA . It is a DNA inhibitor and is used in the therapeutic area of infectious diseases . The drug was initially developed by Bayer AG . Its primary indication is for cytomegalovirus infections .


Molecular Structure Analysis

The molecular formula of Tomeglovir is C23H27N3O4S . Its molecular weight is 441.5 g/mol . The IUPAC name is N - [4- [ [5- (dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide .

科学研究应用

Tomeglovir: A Comprehensive Analysis of Scientific Research Applications

Treatment of Cytomegalovirus (CMV) Infections: Tomeglovir has been evaluated for its efficacy in treating CMV infections, particularly in immunocompromised patients. Studies have shown that Tomeglovir can reduce viral load in target organs and mitigate weight loss associated with viral infection, making it a promising candidate for anti-CMV therapy .

Non-Nucleosidic CMV Inhibitor: As a non-nucleosidic inhibitor, Tomeglovir offers a different mechanism of action compared to traditional nucleoside analogs like Ganciclovir (GCV). This unique property could be beneficial in developing new antiviral drugs against CMV, especially for strains resistant to standard treatments .

3. In Vivo Activity Against Guinea Pig Cytomegalovirus (GPCMV) Research has also explored Tomeglovir’s activity against GPCMV, which is an important model for studying antiviral drugs due to its similarities with human CMV. These studies are crucial for understanding the drug’s potential and paving the way for clinical trials .

4. Non-DNA Polymerase Inhibitors of HCMV Replication Tomeglovir belongs to a class of drugs that inhibit HCMV replication without targeting the viral DNA polymerase. This approach could lead to fewer side effects and reduced likelihood of developing drug resistance .

Inhibitors of the Terminase Complex: The drug acts as an inhibitor of the terminase complex involved in the cleavage and packaging of unit length DNA into the capsids. This is a critical step in the viral replication cycle, and disrupting it can effectively halt the spread of the virus within the host .

6. Potential Use in Immunodeficient Mice Models In preclinical studies, Tomeglovir has been tested in immunodeficient mice models infected with murine CMV (MCMV). The results have shown that it can significantly reduce viral load and improve health outcomes, suggesting its potential for use in similar human conditions .

作用机制

Target of Action

Tomeglovir is a potent anti-cytomegalovirus (CMV) agent . Its primary target is the CMV terminase complex . The terminase complex plays a crucial role in the cleavage and packaging of unit length DNA into the capsids .

Mode of Action

Tomeglovir inhibits the processing of viral DNA-concatemers . It acts as an inhibitor of the terminase complex . This inhibition disrupts the cleavage and packaging of the unit length DNA into the capsids, thereby preventing the replication of the virus .

Biochemical Pathways

It is known that the drug interferes with the function of the cmv terminase complex . This complex is involved in the final stages of viral replication, specifically the packaging of viral DNA into the capsid. By inhibiting this process, Tomeglovir prevents the virus from producing new infectious particles .

Pharmacokinetics

It is known that the drug has been tested in human subjects

Result of Action

Tomeglovir’s inhibition of the CMV terminase complex results in a reduction of viral load in target organs . This is comparable to the effects of Ganciclovir, another anti-CMV agent . The drug’s action also leads to a reduction in weight loss, a common consequence of viral infection .

Action Environment

The efficacy of Tomeglovir can be influenced by various environmental factors. For instance, the drug has been evaluated in CMV-infected immunodeficient mice . The immunodeficient state of these mice likely influences the drug’s action, efficacy, and stability.

安全和危害

Tomeglovir was evaluated in MCMV-infected immunodeficient mice and reduced viral load in target organs in a manner comparable to GCV . Weight loss, a consequence of viral infection, is reduced after Tomeglovir administration .

未来方向

Finding new antivirals or molecules able to inhibit CMV replication with the lowest toxicity remains a critical need . This review presents a range of molecules known to be effective against HCMV . All these molecules have shown anti-HCMV potential as monotherapy or in combination with others . These new approaches could be interesting to validate in clinical trials .

属性

IUPAC Name

N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQAKHSYTKBSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870271
Record name N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tomeglovir

CAS RN

233254-24-5
Record name Tomeglovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOMEGLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tomeglovir
Reactant of Route 2
Reactant of Route 2
Tomeglovir
Reactant of Route 3
Reactant of Route 3
Tomeglovir
Reactant of Route 4
Reactant of Route 4
Tomeglovir
Reactant of Route 5
Reactant of Route 5
Tomeglovir
Reactant of Route 6
Reactant of Route 6
Tomeglovir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。